Cas no 96022-77-4 (2-Chloro-6-methoxy-7-deazapurine)

2-Chloro-6-methoxy-7-deazapurine structure
96022-77-4 structure
商品名:2-Chloro-6-methoxy-7-deazapurine
CAS番号:96022-77-4
MF:C7H6ClN3O
メガワット:183.595039844513
CID:799997
PubChem ID:29976038

2-Chloro-6-methoxy-7-deazapurine 化学的及び物理的性質

名前と識別子

    • 7H-Pyrrolo[2,3-d]pyrimidine,2-chloro-4-methoxy-
    • 2-Chloro-6-methoxy-7-deazapurine
    • 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
    • 2-Chloro-4-methoxy-1H-pyrrolo[2,3-d]pyrimidine
    • GFXPNNYTVBWDSO-UHFFFAOYSA-N
    • FCH1199371
    • 2-chloro-4-methoxy-3H-pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy-
    • 1H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy- (9CI)
    • 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • W-204135
    • AKOS006329211
    • CS-0045665
    • D72080
    • DTXSID50652518
    • DB-239977
    • AKOS030255713
    • SCHEMBL16446295
    • 96022-77-4
    • インチ: 1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
    • InChIKey: GFXPNNYTVBWDSO-UHFFFAOYSA-N
    • ほほえんだ: ClC1N=C2C(C=CN2)=C(OC)N=1

計算された属性

  • せいみつぶんしりょう: 183.02000
  • どういたいしつりょう: 183.0199395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 50.8

じっけんとくせい

  • PSA: 50.80000
  • LogP: 1.61990

2-Chloro-6-methoxy-7-deazapurine セキュリティ情報

  • ちょぞうじょうけん:-20°C Freezer

2-Chloro-6-methoxy-7-deazapurine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-6-methoxy-7-deazapurine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1249834-250mg
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 95%
250mg
$310 2024-06-06
Chemenu
CM333358-250mg
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 95%+
250mg
$354 2024-07-18
Chemenu
CM333358-1g
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 95%+
1g
$707 2024-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-209152-250mg
2-Chloro-6-methoxy-7-deazapurine,
96022-77-4
250mg
¥2256.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116305-250mg
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 97%
250mg
¥3202.00 2024-04-23
Aaron
AR01CBU7-250mg
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 95%
250mg
$288.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116305-1g
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 97%
1g
¥5114.00 2024-04-23
eNovation Chemicals LLC
Y1249834-100mg
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 95%
100mg
$215 2025-02-24
eNovation Chemicals LLC
Y1249834-1g
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 95%
1g
$640 2025-02-24
eNovation Chemicals LLC
Y1249834-1g
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
96022-77-4 95%
1g
$640 2025-03-01

2-Chloro-6-methoxy-7-deazapurine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 h, reflux
リファレンス
Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors
O'Brien, Nathan J.; Brzozowski, Martin; Buskes, Melissa J.; Deady, Leslie W.; Abbott, Belinda M., Bioorganic & Medicinal Chemistry, 2014, 22(15), 3879-3886

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
7-Deaza isosters of 2'-deoxyxanthosine and 2'-deoxyspongosine - synthesis via glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Seela, Frank; Driller, Hansjuergen; Liman, Ulrich, Liebigs Annalen der Chemie, 1985, (2), 312-20

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Methylamine Solvents: Methanol ;  1 h, rt → 70 °C
リファレンス
Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor
Hatcher, John M.; Zhang, Jinwei; Choi, Hwan Geun; Ito, Genta; Alessi, Dario R.; et al, ACS Medicinal Chemistry Letters, 2015, 6(5), 584-589

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Methanol ;  1 h, rt → 70 °C
リファレンス
LRRK2 inhibitors and methods of making and using the same
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Methanol ;  6 h, reflux
1.2 Solvents: Water
1.3 Reagents: Acetic acid ;  neutralized
リファレンス
Preparation of substituted condensed pyrimidine compounds as PDE4 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Preparation of 7H-pyrrolo[2,3-d]pyrimidine compounds as DYRK1A inhibitors
, World Intellectual Property Organization, , ,

2-Chloro-6-methoxy-7-deazapurine Raw materials

2-Chloro-6-methoxy-7-deazapurine Preparation Products

2-Chloro-6-methoxy-7-deazapurine 関連文献

2-Chloro-6-methoxy-7-deazapurineに関する追加情報

Introduction to 2-Chloro-6-Methoxy-7-Deazapurine (CAS No. 96022-77-4)

2-Chloro-6-methoxy-7-deazapurine (CAS No. 96022-77-4) is a synthetic organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule consists of a purine-like framework with specific substituents: a chlorine atom at position 2, a methoxy group at position 6, and the absence of a nitrogen atom at position 7, giving it the name "deazapurine."

The chemical structure of 2-chloro-6-methoxy-7-deazapurine plays a pivotal role in its biological activity. The substitution pattern on the purine ring influences its interactions with various biological targets, such as enzymes, receptors, and nucleic acids. Recent studies have highlighted its potential as a modulator of nucleic acid metabolism, particularly in the context of antiviral and anticancer therapies. Researchers have explored its ability to inhibit key enzymes involved in viral replication and cancer cell proliferation, making it a promising candidate for drug development.

One of the most notable advancements in the study of 2-chloro-6-methoxy-7-deazapurine is its application in antiviral research. Scientists have investigated its efficacy against various viral pathogens, including RNA viruses such as influenza and hepatitis C virus (HCV). The compound has shown potential as a viral replication inhibitor, targeting specific steps in the viral life cycle. This discovery has opened new avenues for developing antiviral agents that are both potent and selective.

In addition to its antiviral properties, 2-chloro-6-methoxy-7-deazapurine has also been studied for its anticancer activity. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The compound's unique mechanism of action involves interference with cellular processes such as DNA repair and cell cycle regulation, making it a potential candidate for targeted cancer therapy.

The synthesis of 2-chloro-6-methoxy-7-deazapurine involves multi-step organic reactions, including nucleophilic substitutions and oxidations. Researchers have optimized synthetic routes to improve yield and purity, ensuring scalability for potential large-scale production. These advancements have facilitated further preclinical and clinical studies, paving the way for its translation into therapeutic applications.

Recent advancements in computational chemistry have also contributed to our understanding of 2-chloro-6-methoxy-7-deazapurine's interactions with biological targets. Molecular docking studies have provided insights into its binding modes with proteins and nucleic acids, guiding further optimization of its structure for enhanced potency and selectivity.

In terms of toxicological studies, preliminary data suggest that 2-chloro-6-methoxy-7-deazapurine exhibits low toxicity at therapeutic doses, making it a safer option compared to some existing drugs. However, further studies are required to fully assess its safety profile and long-term effects.

The environmental impact of 2-chloro-6-methoxy-7-deazapurine is another area of interest. Researchers are investigating its biodegradation pathways and potential ecological effects to ensure sustainable use and minimize environmental risks.

In conclusion, 2-chloro-6-methoxy-7-deazapurine (CAS No. 96022-77-4) is a versatile compound with significant potential in drug discovery and development. Its unique chemical properties, combined with recent research advancements, position it as a promising candidate for addressing unmet medical needs in antiviral and anticancer therapies.

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